Cas no 887891-53-4 (1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)

1-(3-Bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a specialized thiourea derivative featuring a bromophenyl substituent and a 7-methyl-2-oxoquinoline moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a scaffold for biologically active molecules. The bromophenyl group enhances reactivity for further functionalization, while the quinoline core may contribute to binding interactions with biological targets. The thiourea linkage provides stability and versatility for structural modifications. Its well-defined structure and synthetic accessibility make it a valuable intermediate for exploring structure-activity relationships in pharmacological research. The compound's purity and characterization are critical for reproducibility in experimental applications.
1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea structure
887891-53-4 structure
商品名:1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
CAS番号:887891-53-4
MF:C19H18BrN3OS
メガワット:416.334722042084
CID:5970764
PubChem ID:7136886

1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea 化学的及び物理的性質

名前と識別子

    • 1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
    • Thiourea, N-(3-bromophenyl)-N'-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-
    • F0667-0042
    • AKOS024594612
    • 887891-53-4
    • 1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
    • AB00671774-01
    • インチ: 1S/C19H18BrN3OS/c1-12-5-6-13-10-14(18(24)23-17(13)9-12)7-8-21-19(25)22-16-4-2-3-15(20)11-16/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,25)
    • InChIKey: SJPVRDNOQLYVNL-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=CC(Br)=C1)C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)=S

計算された属性

  • せいみつぶんしりょう: 415.03540g/mol
  • どういたいしつりょう: 415.03540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 85.2Ų

じっけんとくせい

  • 密度みつど: 1.464±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.66±0.70(Predicted)

1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0667-0042-10mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0667-0042-40mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0667-0042-1mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0667-0042-10μmol
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0667-0042-25mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0667-0042-3mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0667-0042-4mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0667-0042-15mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0667-0042-75mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0667-0042-20mg
1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887891-53-4 90%+
20mg
$99.0 2023-05-17

1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea 関連文献

1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthioureaに関する追加情報

1-(3-Bromophenyl)-3-[2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl]Thiourea: A Comprehensive Overview

The compound with CAS No. 887891-53-4, known as 1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiourea derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiourea moiety linked to a substituted phenyl group and a quinoline derivative, making it a unique candidate for exploring its antimicrobial, anticancer, and antioxidant properties.

Recent studies have highlighted the importance of thiourea derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the bromine atom in the phenyl ring introduces electronic effects that can enhance the compound's reactivity and bioavailability. Additionally, the quinoline moiety, which is known for its aromatic stability and potential to form hydrogen bonds, further contributes to the molecule's versatility. Researchers have reported that this compound exhibits moderate to high potency against several bacterial and fungal strains, making it a promising candidate for antimicrobial drug development.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced techniques such as microwave-assisted synthesis has been explored to optimize reaction conditions and improve yield. These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing waste and energy consumption.

One of the most intriguing aspects of this compound is its potential application in cancer therapy. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway. Furthermore, its ability to inhibit tumor angiogenesis has been reported in several in vitro models, suggesting its role as an antiangiogenic agent. These findings underscore the importance of further preclinical testing to evaluate its efficacy and safety profile.

Beyond its therapeutic applications, this compound has also been investigated for its role in agricultural chemistry. Its pesticidal activity has been tested against various insect species, with encouraging results indicating its potential as an eco-friendly alternative to conventional pesticides. The development of such compounds aligns with global efforts to reduce reliance on synthetic chemicals and promote sustainable agricultural practices.

From a structural perspective, the molecule's conformational flexibility plays a crucial role in its interactions with biological targets. Computational studies using molecular docking have revealed that the thiourea group acts as a key interaction site, facilitating binding to protein receptors. This insight has paved the way for rational drug design strategies aimed at improving the compound's selectivity and potency.

In conclusion, 1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea represents a compelling example of how structural diversity can be harnessed to develop novel therapeutic agents. Its multifaceted biological activities and ease of synthesis make it a valuable addition to the arsenal of compounds being explored for diverse applications. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for advancing both medicinal and agricultural sciences.

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